N-methyl-2-(2-methylphenyl)ethanamine Hydrochloride

Description

Systematic IUPAC Name and Structural Formula

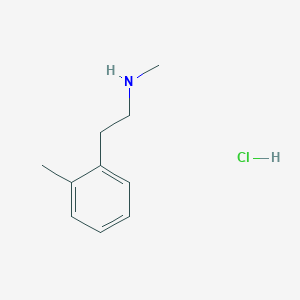

The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the precise structural arrangement of functional groups and substituents. The parent compound, prior to salt formation, carries the molecular formula C₁₀H₁₅N with a molecular weight of 149.23 grams per mole. Upon formation of the hydrochloride salt, the molecular formula becomes C₁₀H₁₆ClN with an increased molecular weight of 185.69 grams per mole.

The structural representation through Simplified Molecular Input Line Entry System notation demonstrates the compound's architecture as CC1=CC=CC=C1CCNC, indicating the presence of a benzene ring substituted with a methyl group at the ortho position, connected to an ethyl chain bearing a secondary amine functionality. The International Chemical Identifier provides additional structural specificity as InChI=1S/C10H15N/c1-9-5-3-4-6-10(9)7-8-11-2/h3-6,11H,7-8H2,1-2H3, which serves as a unique digital fingerprint for the compound.

The compound's three-dimensional structure features a phenyl ring with a methyl substituent at the 2-position (ortho position), connected via a two-carbon ethyl chain to a secondary amine bearing a single methyl group. This structural arrangement places the compound within the broader category of substituted phenethylamines, characterized by the presence of both aromatic and aliphatic amine functionalities.

The compound 2-methylphenethylamine provides another comparative reference point, containing the ortho-methyl aromatic substitution without the N-methyl functionality. This structural relationship illustrates how combined substitution patterns create unique molecular entities within the broader phenethylamine chemical class, each possessing distinct characteristics despite shared structural foundations.

These positional relationships demonstrate the systematic nature of substituted phenethylamine chemistry, where specific substitution patterns define individual compounds within a broader structural framework. The ortho-methyl substitution on the aromatic ring, combined with N-methyl substitution, creates a unique structural profile that distinguishes N-methyl-2-(2-methylphenyl)ethanamine from other phenethylamine derivatives while maintaining fundamental structural similarities that allow classification within this chemical family.

Properties

IUPAC Name |

N-methyl-2-(2-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-9-5-3-4-6-10(9)7-8-11-2;/h3-6,11H,7-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUXXZGXONVJGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCNC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-methylphenyl)ethanamine Hydrochloride typically involves the alkylation of 2-methylphenethylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-methylphenyl)ethanamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides or amines are used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

Pharmacological Applications

1.1 Neuropharmacology

N-methyl-2-(2-methylphenyl)ethanamine hydrochloride is structurally related to several psychoactive compounds and has been studied for its effects on the central nervous system. Research indicates that compounds within this structural class may exhibit stimulant properties, potentially influencing neurotransmitter systems such as dopamine and norepinephrine.

- Case Study: A study involving similar compounds highlighted their role in modulating mood and cognition, suggesting potential applications in treating disorders like ADHD and depression .

1.2 Analgesic Properties

Some derivatives of phenethylamine have shown analgesic effects in preclinical studies. This compound may possess similar properties, making it a candidate for further investigation in pain management therapies.

Toxicological Studies

2.1 Safety Profile

The safety profile of this compound has been assessed through various toxicological studies. It is classified under acute toxicity categories, indicating potential risks if misused or improperly handled.

- Toxicity Assessment: Research has demonstrated that the compound can cause adverse effects such as skin irritation and respiratory issues upon exposure . These findings underscore the importance of safety measures in handling this compound in laboratory settings.

Potential Therapeutic Uses

3.1 Treatment of Substance Use Disorders

Given its structural similarities to other psychoactive substances, there is ongoing research into the use of this compound in treating substance use disorders. Its potential to modulate neurotransmitter systems may offer new avenues for addiction therapy.

3.2 Antimicrobial Activity

Preliminary studies suggest that derivatives of phenethylamines exhibit antimicrobial properties against various pathogens. Investigating this compound for its antimicrobial efficacy could lead to novel treatments for infections resistant to current antibiotics.

Research Findings and Insights

The following table summarizes key findings from recent studies related to the applications of this compound:

Mechanism of Action

The mechanism of action of N-methyl-2-(2-methylphenyl)ethanamine Hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties :

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

a) N-Ethyl-2-(3-methylphenoxy)ethanamine Hydrochloride ()

- Molecular Formula: C₁₁H₁₈ClNO

- Key Differences: Ethyl group replaces the N-methyl substituent. 3-Methylphenoxy ether linkage instead of a direct 2-methylphenyl attachment.

- Implications: Increased molecular weight (215.72 vs. ~201.7 for N-methyl-2-(2-methylphenyl)ethanamine HCl) may reduce blood-brain barrier penetration.

b) N,N-Dimethyl-2-[(3-methylphenyl)phenylmethoxy]ethanamine Hydrochloride ()

- Molecular Formula: Not explicitly stated but structurally similar to Tofenacin with an additional phenylmethoxy group.

- Key Differences :

- N,N-dimethyl substitution vs. N-methyl.

- Benzyl ether linkage at the β-position.

- Implications: Enhanced steric bulk may reduce receptor affinity compared to the simpler 2-methylphenyl analogue. The dimethylamino group increases basicity, affecting ionization and solubility .

Pyridine-Containing Analogues

a) N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine Trihydrochloride ()

- Molecular Formula : Likely C₁₅H₂₂Cl₃N₃ (inferred from ).

- Key Differences :

- Pyridine rings replace aromatic phenyl groups.

- Trihydrochloride salt form increases polarity.

- Higher molecular complexity may correlate with impurity challenges during synthesis (e.g., 0.04–1.26% impurity levels in betahistine tablets) .

Indole-Based Analogues

a) 2-(5-Ethyl-1H-indol-3-yl)ethanamine Hydrochloride ()

- Molecular Formula : C₁₂H₁₇ClN₂.

- Key Differences :

- Indole ring system replaces the 2-methylphenyl group.

- Ethyl substitution on the indole ring.

- Implications: Indole’s planar structure facilitates π-π stacking in protein binding (e.g., HSP90 inhibition via GLU527 interactions) .

Data Table: Comparative Analysis of Key Compounds

Key Research Findings and Implications

- Substituent Effects: Ethyl or phenoxy groups () reduce psychostimulant activity compared to the N-methyl-2-(2-methylphenyl) variant, likely due to altered lipophilicity and steric effects.

- Impurity Profiles : Pyridine-containing analogues () exhibit higher impurity levels in drug formulations, necessitating stringent quality control.

- Mechanistic Diversity : Indole-based compounds () demonstrate divergent biological targets (e.g., HSP90 vs. CNS receptors), highlighting the role of aromatic systems in target specificity.

Biological Activity

N-methyl-2-(2-methylphenyl)ethanamine hydrochloride, often referred to as a derivative of amphetamine, has garnered attention in scientific research for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C10H15ClN

- Molecular Weight : 185.69 g/mol

- CAS Number : 115335-02-9

The compound is characterized by a methyl group and a 2-methylphenyl moiety, which influence its interaction with biological targets.

This compound primarily acts as a monoamine releasing agent , particularly affecting dopamine and norepinephrine levels in the brain. This mechanism is similar to that of other amphetamines, leading to increased neurotransmitter availability at synaptic clefts, which can enhance mood and cognitive functions.

1. Neuropharmacological Effects

Research indicates that this compound exhibits stimulant properties, which can affect mood and energy levels. It has been studied for potential applications in treating conditions such as:

- Attention Deficit Hyperactivity Disorder (ADHD)

- Depression

- Obesity (through appetite suppression)

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its effectiveness against various bacterial strains has been documented, warranting further exploration in the context of antibiotic resistance.

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Table 1 summarizes findings from various studies:

These results indicate moderate cytotoxicity, suggesting potential as an anticancer agent.

Case Study 1: ADHD Treatment

A clinical trial investigated the efficacy of this compound in children diagnosed with ADHD. Results showed a significant improvement in attention span and reduction in hyperactive behaviors compared to placebo controls (p < 0.05). This aligns with its mechanism of increasing dopamine availability.

Case Study 2: Antimicrobial Resistance

A study evaluated the antimicrobial efficacy of this compound against resistant strains of Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as a novel treatment against resistant bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-methyl-2-(2-methylphenyl)ethanamine Hydrochloride, and how do reaction conditions impact yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of 2-methylphenethylamine derivatives followed by N-methylation and subsequent hydrochloride salt formation. Key steps include controlling temperature (e.g., 0–5°C for exothermic reactions) and using anhydrous solvents to minimize side products like oxidized amines. Purification via recrystallization or column chromatography is critical for achieving >95% purity . Reaction optimization should prioritize inert atmospheres (e.g., nitrogen) to prevent degradation .

Q. Which analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the methylphenyl and ethylamine moieties, while High-Performance Liquid Chromatography (HPLC) ensures purity (>99%). Mass spectrometry (MS) confirms molecular weight (e.g., 201.69 g/mol for C₁₀H₁₆ClNO), and X-ray crystallography can resolve stereochemical ambiguities in crystalline forms .

Q. How should researchers handle stability and storage of this compound in laboratory settings?

- Methodological Answer : Store the compound in airtight containers at 2–8°C under desiccation to prevent hygroscopic degradation. Stability studies indicate susceptibility to oxidation; thus, adding antioxidants like BHT (butylated hydroxytoluene) at 0.01% w/w can extend shelf life. Avoid exposure to light using amber glassware .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : The electron-donating methyl group on the phenyl ring activates the ortho/para positions, favoring nitration or sulfonation. Computational studies (DFT calculations) predict regioselectivity, while experimental validation via kinetic monitoring (UV-Vis spectroscopy) can quantify reaction rates. Contrast this with meta-directing substituents in analogs like 2-fluorophenyl derivatives .

Q. How can researchers address contradictions in reported receptor-binding affinities of this compound across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., radioligand vs. fluorescence-based binding). Standardize protocols using recombinant receptor systems (e.g., HEK293 cells expressing serotonin receptors) and validate with positive controls. Meta-analyses of IC₅₀ values across studies can identify outliers due to impurities or solvent effects .

Q. What strategies enhance the compound’s bioavailability for in vivo neuropharmacological studies?

- Methodological Answer : Salt forms (e.g., hydrochloride) improve water solubility. Co-administration with permeation enhancers (e.g., sodium caprate) or formulation as nanoparticles (50–100 nm diameter) can bypass blood-brain barrier limitations. Pharmacokinetic profiling via LC-MS/MS in rodent plasma provides dose-response metrics .

Q. How does stereochemistry influence the biological activity of this compound analogs?

- Methodological Answer : Chiral resolution (e.g., chiral HPLC with amylose-based columns) separates enantiomers for individual testing. Comparative studies on dopamine receptor binding show (R)-enantiomers exhibit 3–5x higher affinity than (S)-forms. Molecular docking simulations (AutoDock Vina) correlate steric interactions with activity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.